Physostigmine Exhibits 6.4-Fold Higher AChE Inhibitory Potency than Rivastigmine Under Optimal Assay Conditions
Physostigmine demonstrates superior AChE inhibitory potency compared to the clinically approved Alzheimer's therapeutic rivastigmine. In a direct head-to-head in vitro comparison under optimal assay conditions for each inhibitor, physostigmine achieved an IC50 of 0.67 nM, whereas rivastigmine required an IC50 of 4.3 nM [1]. This represents a 6.4-fold greater potency for physostigmine. The study further established a rank order: physostigmine (0.67 nM) > rivastigmine (4.3 nM) > donepezil (6.7 nM) > TAK-147 (12 nM) > tacrine (77 nM) > ipidacrine (270 nM) [1].
| Evidence Dimension | AChE Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | 0.67 nM |
| Comparator Or Baseline | Rivastigmine (4.3 nM), Donepezil (6.7 nM) |
| Quantified Difference | 6.4-fold greater potency versus rivastigmine; 10-fold greater potency versus donepezil |
| Conditions | In vitro AChE activity assay; optimal preincubation conditions for each inhibitor |
Why This Matters
For researchers requiring maximal AChE inhibition at minimal compound concentration, physostigmine hemisulfate offers substantially greater potency than clinically prevalent alternatives, reducing off-target exposure in mechanistic studies.
- [1] Ogura H, Kosasa T, Kuriya Y, Yamanishi Y. Comparison of inhibitory activities of donepezil and other cholinesterase inhibitors on acetylcholinesterase and butyrylcholinesterase in vitro. Methods Find Exp Clin Pharmacol. 2000;22(8):609-613. View Source
